2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is a compound that features a pyrazole ring substituted with a bromo and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with ethyl chloroacetate to form an intermediate, which is then cyclized to form the pyrazole ring . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine can form a new amine derivative, while oxidation can lead to the formation of a nitro or hydroxyl derivative.
Scientific Research Applications
2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as high thermal stability or resistance to degradation
Mechanism of Action
The mechanism of action of 2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins. The bromo group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but lacks the pyrazole ring.
2-Bromo-3,3,3-trifluoro-1-propene: Contains a trifluoromethyl group but has a different core structure.
5-Amino-2-bromobenzotrifluoride: Similar functional groups but different ring structure
Uniqueness
2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is unique due to the combination of the pyrazole ring with the bromo and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H7BrF3N3 |
---|---|
Molecular Weight |
258.04 g/mol |
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C6H7BrF3N3/c7-4-3-13(2-1-11)12-5(4)6(8,9)10/h3H,1-2,11H2 |
InChI Key |
YXZOUPYKDYTKSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCN)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.